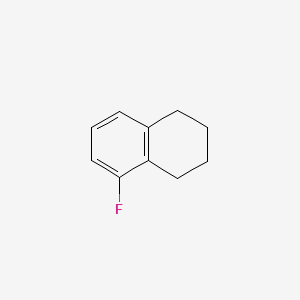

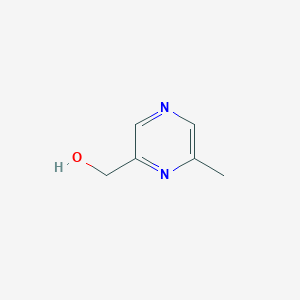

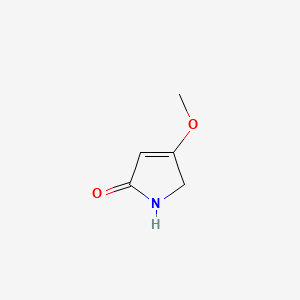

![molecular formula C8H12O3 B1330522 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 17791-35-4](/img/structure/B1330522.png)

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

概要

説明

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a compound that is part of a class of bicyclic structures with potential applications in medicinal chemistry and as building blocks for complex organic synthesis. The compound's structure is characterized by a seven-membered ring fused to a five-membered ring, with a ketone functional group and a carboxylate ester. This structure is a versatile scaffold for the synthesis of various derivatives with biological activity.

Synthesis Analysis

The synthesis of related bicyclic compounds has been reported in several studies. For instance, the synthesis of exo and endo stereoisomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was achieved through intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, with the stereochemistry confirmed by X-ray crystallography . Another study reported the synthesis of a non-chiral analogue of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, from dimethyl-meso-2,5-dibromohexanedioate . These methods highlight the potential synthetic routes that could be adapted for the synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the molecules . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds with the 7-oxabicyclo[2.2.1]heptane scaffold have been used to synthesize various derivatives with potential antitumor activity. For example, imide and methylimide derivatives of 7-oxobicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid were synthesized and shown to inhibit the growth of the KB cell line . Additionally, methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives were synthesized as potential antitumor agents, although some analogues were found to be inactive against murine P388 lymphocytic leukemia .

Physical and Chemical Properties Analysis

The physical and chemical properties of the methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives are influenced by the functional groups present and the rigidity of the bicyclic framework. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its potential use in pharmaceutical applications. The synthesis of enantiomerically pure derivatives, such as 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, demonstrates the importance of stereochemistry in the biological activity of these compounds .

科学的研究の応用

Stereospecific Synthesis

- Stereospecific Synthesis Applications : Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate plays a key role in stereospecific synthesis. For instance, Imagawa et al. (1981) describe its use in the stereospecific synthesis of cyclopentanes and angularly disubstituted t-hydrindanols through anodic oxidative decarboxylation, demonstrating its utility in creating complex molecular structures (Imagawa et al., 1981).

Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis : Onogi et al. (2012) reported the use of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate in microwave-assisted synthesis. This involved synthesizing a 7-aza derivative through an unexpected stereoselective substitution reaction, highlighting its role in facilitating efficient chemical reactions under specific conditions (Onogi et al., 2012).

Synthesis of Bicyclic Amino Acid Derivatives

- Bicyclic Amino Acid Derivatives : Waldmann and Braun (1991) demonstrated the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions. This showcases the compound's versatility in creating amino acid derivatives, an important aspect in medicinal chemistry (Waldmann & Braun, 1991).

Synthesis of Chiral Building Blocks

- Chiral Building Blocks : Yu (2005) explored the use of 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, as a chiral building block for synthesizing terpenoids, highlighting its importance in the synthesis of complex organic molecules (Yu, 2005).

Preparation of Enantiomerically Pure Compounds

- Enantiomerically Pure Compounds : The preparation of enantiomerically pure compounds using derivatives of 7-oxabicyclo[2.2.1]heptane is a significant application. Das et al. (1987) described a method for synthesizing optically active 7-oxabicyclo[2.2.1]heptane derivatives, emphasizing its utility in producing compounds with specific optical activity, crucial for pharmaceutical applications (Das et al., 1987).

Anticancer Activity

- Anticancer Compounds : Pachuta-Stec and Szuster‐Ciesielska (2015) investigated the synthesis of new norcantharidin analogs using a derivative of 7-oxabicyclo[2.2.1]heptane. Their study revealed selective toxic and antiproliferative effects against human hepatoma cell lines, suggesting its potential in developing anticancer drugs (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Herbicide Selectivity

- Herbicide Selectivity : Turgeon, Penner, and Meggitt (1972) researched the use of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (endothall) in herbicides. Their study focused on its absorption, translocation, metabolism, and action in different grass species, highlighting its selective herbicidal properties (Turgeon et al., 1972).

Polymerization Applications

- Polymerization Enthalpy : Andruzzi, Pilcher, Virmani, and Plesch (1977) conducted studies on the enthalpy of polymerization of 7-oxabicyclo[2.2.1]heptane and its derivatives. Their findings provide valuable insights into the thermal properties and stability of polymers derived from these compounds, which is critical in materials science (Andruzzi et al., 1977).

Safety And Hazards

“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . The compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

将来の方向性

The future directions of “Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” research could involve further investigation into its synthesis methods , its involvement in chemical reactions , and its physical and chemical properties . Additionally, more research is needed to fully understand its mechanism of action .

特性

IUPAC Name |

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKMUZNHJKUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307877, DTXSID401244603 | |

| Record name | methyl 7-oxa-2-norbornanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

21987-32-6, 17791-35-4 | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC196152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 7-oxa-2-norbornanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

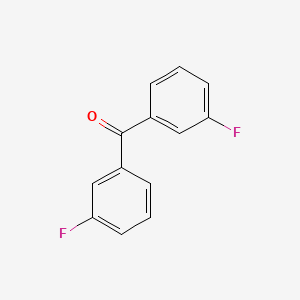

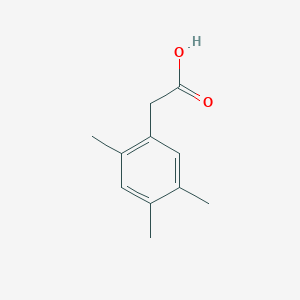

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

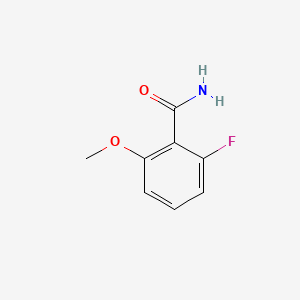

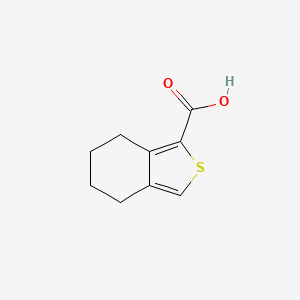

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)

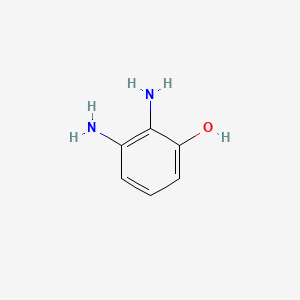

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

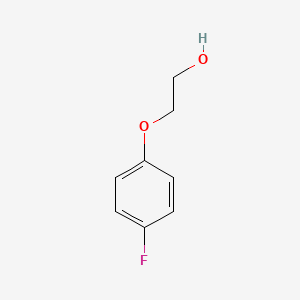

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)